molecular formula C21H19N B14588713 N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine CAS No. 61341-89-7

N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine

Cat. No.: B14588713
CAS No.: 61341-89-7
M. Wt: 285.4 g/mol
InChI Key: ZBTAXASABFLYAZ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a dimethylphenyl group and a diphenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine typically involves the reaction of 2,3-dimethylaniline with benzophenone imine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or xylene for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of the imine.

    N-(2,3-Dimethylphenyl)-N-ethyl-4-chlorobenzenesulfonamide: Contains a sulfonamide group and is used in medicinal chemistry.

    N-(2,3-Dimethylphenyl)-β-alanine: A β-alanine derivative with similar aromatic substitution.

Uniqueness

N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is unique due to its specific combination of a dimethylphenyl group and a diphenylmethanimine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61341-89-7

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C21H19N/c1-16-10-9-15-20(17(16)2)22-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3

InChI Key

ZBTAXASABFLYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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